Cas no 325832-90-4 (2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid)

2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzoic acid is a sulfonamide derivative featuring a tetramethyl-substituted benzene ring linked to a benzoic acid moiety via a sulfonamide group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The tetramethyl substitution enhances steric and electronic properties, which may influence reactivity and selectivity in chemical transformations. Its benzoic acid functionality provides a handle for further derivatization, making it a versatile building block. The compound’s structural features suggest utility in applications requiring tailored solubility or steric hindrance.
2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid structure
325832-90-4 structure
Product Name:2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid
CAS No:325832-90-4
MF:C17H19NO4S
MW:333.40206360817
CID:3100810
PubChem ID:2239280
Update Time:2025-10-30

2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3,5,6-Tetramethyl-benzenesulfonylamino)-benzoic acid
    • 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid
    • Z45511845
    • AKOS000114692
    • 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoicacid
    • 2-(2,3,5,6-tetramethylphenylsulfonamido)benzoic acid
    • SR-01000300739-1
    • F1755-0069
    • AP-263/43371487
    • 2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid
    • MLS000690711
    • CHEMBL1380417
    • NCGC00093432-01
    • 2-((2,3,5,6-tetramethylphenyl)sulfonamido)benzoic acid
    • 325832-90-4
    • MFCD02720437
    • HMS2632B24
    • G34346
    • CS-0280189
    • BDBM90386
    • 2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid
    • SMR000301122
    • STK982109
    • cid_2239280
    • EN300-00322
    • SR-01000300739
    • Inchi: 1S/C17H19NO4S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)18-15-8-6-5-7-14(15)17(19)20/h5-9,18H,1-4H3,(H,19,20)
    • InChI Key: KRGBTFGKWMNEBQ-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=C(C)C=C(C)C=1C)(NC1C=CC=CC=1C(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 333.10347926Da
  • Monoisotopic Mass: 333.10347926Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 91.9Ų

2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid Pricemore >>

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Additional information on 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid

Introduction to 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid (CAS No. 325832-90-4)

2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 325832-90-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid, particularly the presence of a bulky tetramethylbenzene sulfonamide moiety and a benzoic acid backbone, contribute to its unique chemical properties and functional versatility.

The synthesis of 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid involves intricate organic transformations that highlight the compound's synthetic accessibility and utility in medicinal chemistry. The introduction of the sulfonamide group at the para position relative to the benzoic acid moiety enhances its solubility in polar solvents while maintaining stability under various reaction conditions. This balance makes it an attractive candidate for further derivatization and application in drug discovery programs.

Recent advancements in computational chemistry have enabled the exploration of 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid's interaction with biological targets at an unprecedented level of detail. Molecular docking studies have revealed that this compound exhibits high binding affinity for certain enzymes and receptors implicated in inflammatory and metabolic disorders. These findings align with emerging research suggesting that sulfonamide derivatives may serve as potent modulators of key signaling pathways.

In the realm of medicinal chemistry, 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid has been investigated for its potential as an intermediate in the development of novel therapeutic agents. Its structural framework provides a scaffold for designing molecules with enhanced pharmacokinetic profiles and reduced side effects. For instance, modifications to the tetramethylbenzene ring can be tailored to optimize binding interactions with biological targets while minimizing off-target effects.

The compound's role in drug discovery has been further underscored by its incorporation into several preclinical studies aimed at evaluating its efficacy against various diseases. Preliminary results indicate that derivatives of 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid demonstrate promising anti-inflammatory and analgesic properties. These observations have prompted researchers to explore its potential as a lead compound for the development of new treatments for conditions such as rheumatoid arthritis and neuropathic pain.

The synthesis and application of 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid also highlight the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. These initiatives align with global efforts to promote sustainable practices across all stages of drug development.

As computational methods continue to evolve, the study of 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid is expected to benefit from more sophisticated modeling techniques that can predict biological activity with greater accuracy. This integration of computational chemistry with experimental validation will accelerate the discovery process and facilitate the rapid translation of laboratory findings into clinical applications.

The future prospects for 2-(2,3,5,6-tetramethylbenzenesulfonamido)benzoic acid are further illuminated by its potential as a building block for next-generation therapeutics. By leveraging advances in synthetic methodologies and biotechnological tools, researchers aim to develop novel derivatives with improved pharmacological properties. These efforts are likely to contribute significantly to the expansion of drug pipelines targeting complex diseases.

In conclusion,(CAS No.) 325832-90-4 represents a compelling example of how structural innovation can drive therapeutic discovery. Its unique combination of chemical features positions it as a valuable asset in pharmaceutical research programs aimed at addressing unmet medical needs. As our understanding of its biological activities continues to grow,(the potential applications for this compound are boundless.)

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